molecular formula C9H18N2O B1386172 1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine CAS No. 1096325-27-7

1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine

Cat. No. B1386172
CAS RN: 1096325-27-7
M. Wt: 170.25 g/mol
InChI Key: NYJZFNSJOYJMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine” is an organic compound that has a pyrrolidine ring and tetrahydrofuran ring connected by a methyl linker. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a tetrahydrofuran ring connected by a methyl linker. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions. For instance, it can be functionalized or modified to obtain compounds with different biological profiles .

Future Directions

The future directions in the research of “1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by exploring the pharmacophore space, modifying the stereochemistry of the molecule, and increasing the three-dimensional coverage .

Biochemical Analysis

Biochemical Properties

1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring’s nitrogen atom can form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting or activating enzymatic activity . Additionally, the tetrahydrofuran ring’s oxygen atom can participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may influence the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, it can affect the transcription of specific genes by interacting with transcription factors or chromatin-modifying enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions . It may also interact with DNA or RNA, affecting gene expression and protein synthesis. Additionally, this compound can modulate the activity of receptors and ion channels, influencing cellular signaling and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. This compound can affect metabolic flux and alter the levels of specific metabolites, influencing cellular energy production and biosynthesis . Understanding its metabolic pathways is essential for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy production . Understanding its subcellular localization is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

properties

IUPAC Name

1-(oxolan-2-ylmethyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-3-4-11(6-8)7-9-2-1-5-12-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJZFNSJOYJMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine
Reactant of Route 2
Reactant of Route 2
1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine
Reactant of Route 3
Reactant of Route 3
1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine
Reactant of Route 4
1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine
Reactant of Route 5
Reactant of Route 5
1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine
Reactant of Route 6
1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.